2-Anilino-5-(octan-2-yl)phenol
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Overview
Description
2-Anilino-5-(octan-2-yl)phenol is a chemical compound with a unique structure that combines an aniline group, a phenol group, and an octyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-(octan-2-yl)phenol typically involves the following steps:
Nitration and Reduction: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an aniline group.
Alkylation: The aniline derivative is then alkylated with an appropriate alkyl halide, such as 2-bromooctane, to introduce the octyl side chain.
Phenol Formation: Finally, the compound undergoes a reaction to introduce the phenol group, often through nucleophilic aromatic substitution or other suitable methods
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and phenol formation reactions. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-(octan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Anilino-5-(octan-2-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-5-(octan-2-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Pathways: It may interfere with signaling pathways by binding to receptors or other key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-4-(thiazol-5-yl)-pyrimidines: Known for their enzyme inhibition properties.
5-Substituted-2-N-aryl-1,3-oxazole derivatives: Used in medicinal chemistry for their biological activities.
Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols: Known for their antimicrobial properties.
Uniqueness
2-Anilino-5-(octan-2-yl)phenol is unique due to its specific combination of aniline, phenol, and octyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
877433-28-8 |
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Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-anilino-5-octan-2-ylphenol |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-7-10-16(2)17-13-14-19(20(22)15-17)21-18-11-8-6-9-12-18/h6,8-9,11-16,21-22H,3-5,7,10H2,1-2H3 |
InChI Key |
VLYZQHGKVREXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C=C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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